molecular formula C8H10FNO B13916115 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol

Cat. No.: B13916115
M. Wt: 155.17 g/mol
InChI Key: CLBDETBSFUQODB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C8H10FNO It is a derivative of pyridine, featuring a fluorine atom and a methyl group attached to the pyridine ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)acetone.

    Reduction: Formation of 1-(2-Fluoro-5-methylpyridin-4-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-5-methylpyridin-4-yl)ethanol exerts its effects depends on its interactions with molecular targets. The ethanol group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-5-methylpyridin-4-yl)ethane: Lacks the hydroxyl group, resulting in different reactivity and properties.

    1-(2-Fluoro-5-methylpyridin-4-yl)acetone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.

    2-Fluoro-5-methylpyridine: The parent compound without the ethanol group, exhibiting different physical and chemical properties.

Uniqueness

1-(2-Fluoro-5-methylpyridin-4-yl)ethanol is unique due to the presence of both a fluorine atom and an ethanol group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

1-(2-fluoro-5-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H10FNO/c1-5-4-10-8(9)3-7(5)6(2)11/h3-4,6,11H,1-2H3

InChI Key

CLBDETBSFUQODB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(C)O)F

Origin of Product

United States

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